Methyl 2-amino-3-(pyridin-3-yloxy)butanoate
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Overview
Description
Methyl 2-amino-3-(pyridin-3-yloxy)butanoate is an organic compound that features a unique combination of functional groups, including an amino group, a pyridinyl group, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(pyridin-3-yloxy)butanoate typically involves the reaction of 3-hydroxypyridine with an appropriate amino acid ester. One common method is the esterification of 3-hydroxypyridine with methyl 2-amino-3-hydroxybutanoate under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more efficient and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(pyridin-3-yloxy)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyridinyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-3-(pyridin-3-yloxy)butanoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 2-amino-3-(pyridin-3-yloxy)butanoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the pyridinyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(pyridin-2-ylsulfanyl)butanoate
- Methyl 2-amino-3-(pyridin-3-yl)butanoate
- Methyl 2-amino-3-(pyridin-4-yloxy)butanoate
Uniqueness
Methyl 2-amino-3-(pyridin-3-yloxy)butanoate is unique due to the presence of the pyridin-3-yloxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and development .
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 2-amino-3-pyridin-3-yloxybutanoate |
InChI |
InChI=1S/C10H14N2O3/c1-7(9(11)10(13)14-2)15-8-4-3-5-12-6-8/h3-7,9H,11H2,1-2H3 |
InChI Key |
NXEFNMFVZILZBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)N)OC1=CN=CC=C1 |
Origin of Product |
United States |
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